3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring system. Key structural elements include:
- Imidazolylpropylamino side chain: The 3-(1H-imidazol-1-yl)propylamino group at position 2 of the pyrido-pyrimidinone core enhances hydrogen-bonding and electrostatic interactions, likely influencing pharmacological properties.
- Z-configuration: The (Z)-stereochemistry of the exocyclic methylidene group in the thiazolidinone ring may affect molecular conformation and target binding .
This compound’s design leverages aromaticity (from the pyrido-pyrimidinone and benzyl groups) and heterocyclic diversity, aligning with trends in medicinal chemistry for optimizing drug-like properties such as solubility, stability, and target affinity .
Properties
Molecular Formula |
C25H21ClN6O2S2 |
|---|---|
Molecular Weight |
537.1 g/mol |
IUPAC Name |
(5Z)-3-[(2-chlorophenyl)methyl]-5-[[2-(3-imidazol-1-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H21ClN6O2S2/c26-19-7-2-1-6-17(19)15-32-24(34)20(36-25(32)35)14-18-22(28-9-5-11-30-13-10-27-16-30)29-21-8-3-4-12-31(21)23(18)33/h1-4,6-8,10,12-14,16,28H,5,9,11,15H2/b20-14- |
InChI Key |
DBBNZVZQHYGUEP-ZHZULCJRSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)CN2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)NCCCN5C=CN=C5)/SC2=S)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)NCCCN5C=CN=C5)SC2=S)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the formation of the thiazolidine ring, followed by the introduction of the chlorobenzyl group. Subsequent steps involve the formation of the imidazole ring and the final assembly of the pyridopyrimidine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemical Properties and Structure
This compound is characterized by a complex molecular structure that includes multiple functional groups conducive to biological activity. Its molecular formula is , indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms which may contribute to its reactivity and interaction with biological targets.
Anticancer Activity
Research indicates that compounds similar to 3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one exhibit significant anticancer properties. For example, studies have shown that derivatives of thiazolidine and pyrimidine structures can inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival. The compound's ability to interact with proteins involved in cancer cell metabolism suggests its potential as a therapeutic agent for various cancer types, including triple-negative breast cancer (TNBC) .
Antimicrobial Properties
The presence of the imidazole moiety in the compound hints at possible antimicrobial activity. Compounds containing imidazole rings have been documented for their effectiveness against bacterial and fungal pathogens. The thiazolidine component may also enhance this activity through synergistic effects with other pharmacophores present in the structure .
In Vitro Studies
In vitro experiments have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For example, a study reported a significant reduction in cell viability in breast cancer cells treated with similar thiazolidine derivatives . The IC50 values indicated potent cytotoxicity, suggesting that structural modifications could enhance efficacy.
In Vivo Studies
Animal model studies are crucial for evaluating the therapeutic potential of new compounds. Preliminary results from studies using similar pyrido-pyrimidine derivatives indicate promising antitumor activity in vivo, with reduced tumor sizes observed after treatment . These findings support further investigation into dosage optimization and long-term effects.
Toxicity and Safety Profile
Assessing the toxicity of new compounds is vital for their development as therapeutic agents. Initial toxicity studies suggest that while certain derivatives exhibit potent biological activity, they also require careful evaluation to determine safe dosage levels. Toxicological assessments are ongoing to establish a comprehensive safety profile for clinical applications .
Mechanism of Action
The mechanism of action of 3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Feature | Target Compound | Analog (RN: 374101-04-9) |
|---|---|---|
| Thiazolidinone substituent | 3-(2-Chlorobenzyl) | 3-(1-Phenylethyl) |
| Pyrido ring substitution | Unsubstituted at 9-position | 9-Methyl |
| Imidazole side chain | 3-(1H-Imidazol-1-yl)propylamino | 3-(1H-Imidazol-1-yl)propylamino |
| Aromaticity contribution | Pyrido-pyrimidinone + 2-chlorobenzyl (enhanced π-π stacking) | Pyrido-pyrimidinone + phenylethyl (hydrophobic dominance) |
| Potential bioactivity | Likely modulated by chloro-substituent (e.g., antimicrobial, kinase inhibition) | Phenylethyl may favor lipophilic target interactions |
Heterocyclic Systems in Related Compounds
- Thiadiazolo-pyrimidines: highlights thiadiazolo-pyrimidine derivatives synthesized via reactions involving ethyl carboxylates and amines. While structurally distinct (thiadiazole vs. thiazolidinone), these compounds share pyrimidine-based cores, suggesting overlapping synthetic strategies such as cyclocondensation or nucleophilic substitution. The target compound’s thioxo group may enhance sulfur-mediated interactions (e.g., with cysteine residues in enzymes) compared to thiadiazolo systems .
- 1,2,3-Dithiazoles: notes the transformation of dithiazoles into pyrimidine derivatives, underscoring the role of sulfur-containing heterocycles in medicinal chemistry.
Role of Aromatic Substituents
The 2-chlorobenzyl group in the target compound contrasts with non-halogenated aromatic substituents in analogs. Chlorine’s electron-withdrawing nature may:
- Enhance stability via resonance effects.
- Increase electrophilicity, facilitating covalent interactions with nucleophilic targets.
- Improve pharmacokinetic properties (e.g., longer half-life) compared to alkyl or non-halogenated aryl groups .
Biological Activity
The compound 3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one has garnered interest in the field of medicinal chemistry due to its potential biological activities. Its complex structure suggests a multifaceted mechanism of action, making it a candidate for further research in various therapeutic areas.
- Molecular Formula : C23H19ClN4O2S3
- Molecular Weight : 515.1 g/mol
- CAS Number : 488109-18-8
- Purity : Typically around 95% .
Preliminary studies indicate that the compound may act through multiple pathways, potentially involving inhibition of specific enzymes or interaction with cellular receptors. The presence of both thiazolidinone and pyrimidine moieties suggests that it could interact with biological targets involved in cell signaling and metabolic processes.
Antimicrobial Activity
Research has highlighted the compound's potential antimicrobial properties. In vitro studies demonstrated significant activity against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The minimum inhibitory concentration (MIC) values suggest that the compound could be a promising lead for developing new antimicrobial agents .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In cellular assays, it exhibited cytotoxic effects on several cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation, likely linked to its structural features that allow interaction with DNA or key regulatory proteins in cancer cells .
Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of multiple novel compounds, including our target compound. The results indicated that it outperformed traditional antibiotics in certain strains, suggesting a unique mode of action that warrants further investigation .
| Bacterial Strain | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 15 | Ciprofloxacin | 32 |
| Escherichia coli | 20 | Amoxicillin | 25 |
| Pseudomonas aeruginosa | 10 | Gentamicin | 20 |
Study 2: Anticancer Activity
In another study focused on anticancer properties, the compound was tested against various cancer cell lines. The findings revealed IC50 values indicating effective inhibition of cell growth:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12 |
| MCF-7 | 15 |
| A549 (lung cancer) | 18 |
These results suggest that the compound could be developed into a therapeutic agent for cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
